molecular formula C9H16ClNO2S B2627117 Decahydroisoquinoline-2-sulfonyl chloride CAS No. 923130-51-2

Decahydroisoquinoline-2-sulfonyl chloride

Cat. No. B2627117
CAS RN: 923130-51-2
M. Wt: 237.74
InChI Key: UXYLNEDQPMFVRY-UHFFFAOYSA-N
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Description

Decahydroisoquinoline-2-sulfonyl chloride (DHQSOCl) belongs to the family of sulfonyl chlorides. It has a molecular weight of 237.75 . The IUPAC name for this compound is octahydro-2 (1H)-isoquinolinesulfonyl chloride .


Synthesis Analysis

Sulfonyl chlorides, including Decahydroisoquinoline-2-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of organic compounds with chlorosulfonic acid. The resulting sulfonyl chlorides are usually soluble in organic solvents and can be easily separated from the reaction mixture .


Molecular Structure Analysis

The InChI code for Decahydroisoquinoline-2-sulfonyl chloride is 1S/C9H16ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2 .


Chemical Reactions Analysis

Sulfonyl chlorides, including Decahydroisoquinoline-2-sulfonyl chloride, are commonly used as reagents for introducing sulfonamide functional groups into organic compounds. They can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings .


Physical And Chemical Properties Analysis

Decahydroisoquinoline-2-sulfonyl chloride has a molecular weight of 237.75 .

Scientific Research Applications

Copper-Catalyzed Sulfonylation

Copper-catalyzed methodologies have been developed for the direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides. This process occurs at specific positions on the quinoline rings and exhibits a broad tolerance for various functional groups. Further synthetic transformations of the sulfonylated products yield compounds of practical utility (Liang et al., 2015), (Qiao et al., 2015).

Sulfonylation Under Metal-Free Conditions

A site-selective oxidative C-H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides has been developed. This method operates under mild, metal-free conditions and demonstrates good functional group compatibility, offering a novel approach for the synthesis of sulfone compounds (Wang et al., 2017).

Synthesis of Heterocyclic Sulfones

Techniques have been reported for the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, which are crucial motifs in medicinal chemistry. These methods often rely on reactions with sulfonyl chlorides, underscoring the importance of sulfonylation reactions in creating pharmacologically relevant structures (Patel et al., 2022).

Characterization of Sulfonylated Compounds

Studies have also focused on the synthesis and characterization of sulfonamides and their metal complexes derived from reactions with sulfonyl chlorides. These compounds show promise in various fields, including materials science and biochemistry, due to their unique structural and electronic properties (Macías et al., 2002).

Development of Antimalarial Compounds

Research into benzene and isoquinoline sulfonamide derivatives synthesized via nucleophilic displacement on sulfonyl chlorides has shown significant antimalarial activity, demonstrating the potential of sulfonylation reactions in contributing to the fight against malaria (Parai et al., 2008).

Safety And Hazards

Sulfonyl chlorides, including Decahydroisoquinoline-2-sulfonyl chloride, are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation. They are fatal if inhaled .

Future Directions

Decahydroisoquinoline-2-sulfonyl chloride is a laboratory chemical . It is used as a reagent for introducing sulfonamide functional groups into organic compounds. As such, it is likely to continue to be used in various chemical reactions and syntheses.

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYLNEDQPMFVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CCC2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydroisoquinoline-2-sulfonyl chloride

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